molecular formula C13H9FN2O B1531402 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile CAS No. 2069219-03-8

3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile

Cat. No.: B1531402
CAS No.: 2069219-03-8
M. Wt: 228.22 g/mol
InChI Key: QFRKJKIUYLFVTC-UHFFFAOYSA-N
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Description

3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile (CAS 2069219-03-8) is a high-purity chemical building block supplied for research and development purposes. This fluorinated aromatic compound, with a molecular formula of C13H9FN2O and a molecular weight of 228.22, is characterized by its benzonitrile core substituted with a 4-methoxy group and a 2-fluoropyridin-4-yl moiety . The strategic incorporation of fluorine is a common practice in medicinal chemistry to fine-tune a molecule's properties, and scaffolds like this one are valuable for constructing novel active pharmaceutical ingredients (APIs) . This scaffold is of significant interest in neuroscience research. Its structural motif is found in patented compounds, specifically 5,7-dihydro-pyrrolo-pyridine derivatives, which are being investigated for treating a range of neurological and neurodegenerative diseases . The research applications for this chemical family include potential therapies for Parkinson's disease, Alzheimer's disease, and other forms of dementia , as well as antipsychotic and antidepressant agents . Researchers value this compound for its utility in exploring new mechanisms of action within the central nervous system. Handling of this material should only be conducted by qualified professionals in a controlled laboratory environment. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal guidelines. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(2-fluoropyridin-4-yl)-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c1-17-12-3-2-9(8-15)6-11(12)10-4-5-16-13(14)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRKJKIUYLFVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Concerted SNAr Reaction

A recent advancement in aromatic substitution is the catalytic concerted nucleophilic aromatic substitution (SNAr) reaction, which is highly effective for functionalizing fluoroarenes. This method uses organic superbases such as tert-Bu-P4 to activate the nucleophile and facilitate substitution on fluoropyridine rings.

  • The reaction proceeds efficiently at 80 °C with tert-Bu-P4 catalyst (10–20 mol %).
  • Molecular sieves (4 Å) are added to trap HF byproduct, significantly improving yields.
  • Organic bases like triethylamine and pyridine are less effective compared to inorganic bases (e.g., K2CO3).
  • Solvents such as toluene provide optimal yields compared to 1,4-dioxane or cyclohexane.

This method can be adapted to couple 4-methoxybenzonitrile derivatives with 2-fluoropyridin-4-yl nucleophiles, offering a mild and high-yielding route to the target compound.

Table 2: Catalytic Concerted SNAr Reaction Conditions and Yields

Entry Catalyst (% mol) Base Solvent Temp (°C) Yield (%) Notes
1 20 tert-Bu-P4 Toluene 80 39 Without molecular sieves
2 20 tert-Bu-P4 + 4 Å MS Toluene 80 91 With molecular sieves
3 10 tert-Bu-P4 + 4 Å MS Toluene 80 83 Lower catalyst loading
4 20 Na2CO3 Toluene 80 45–88 Inorganic bases give good yields
5 20 NEt3 Toluene 80 <40 Organic bases less effective

This SNAr approach is a powerful method for synthesizing fluoroaryl-substituted benzonitriles including 3-(2-fluoropyridin-4-yl)-4-methoxybenzonitrile.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield (%) Purity (%) Notes
Preparation of 4-methoxybenzonitrile One-pot oxidation and chlorination 4-methoxybenzaldehyde, oxammonium hydrochloride, thionyl chloride, triethylamine ~92 ~99 (HPLC) Scalable, high purity
Coupling via catalytic SNAr Concerted nucleophilic aromatic substitution tert-Bu-P4 catalyst, molecular sieves, toluene, 80 °C Up to 91 Not specified Mild conditions, high yield
Cross-coupling (literature inferred) Pd-catalyzed Suzuki or Buchwald-Hartwig Boronic acid derivatives, halogenated fluoropyridine, Pd catalyst Variable High Common in heteroaryl coupling

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine or benzene rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and various alkyl halides can be employed.

Major Products Formed:

  • Oxidation: 3-(2-Fluoropyridin-4-yl)-4-methoxybenzoic acid

  • Reduction: 3-(2-Fluoropyridin-4-yl)-4-methoxybenzylamine

  • Substitution: 3-(2-Fluoropyridin-4-yl)-4-methoxynitrobenzene

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of similar structures exhibit activity against various pathogens, including bacteria and fungi. For instance, compounds with a pyridine moiety have shown promising results against Mycobacterium tuberculosis and other Gram-positive bacteria, suggesting that 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile may possess similar properties due to its structural characteristics .

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. Studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The presence of the fluoropyridine group is believed to enhance bioactivity by improving solubility and cellular uptake .

Inhibitors of Enzymatic Activity

Research has indicated that compounds with similar frameworks can act as inhibitors of key enzymes involved in disease pathways. For example, inhibitors targeting Janus kinases (JAK) have shown effectiveness in treating autoimmune diseases. The structural features of this compound may allow it to modulate such enzymatic activities, making it a candidate for further exploration in therapeutic contexts .

Polymer Development

In material science, the compound's nitrile group can be utilized in the synthesis of novel polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Sensor Technology

The electronic properties of the compound suggest its potential use in sensor technology. Its ability to interact with various analytes could lead to the development of sensors for detecting environmental pollutants or biological markers .

Case Studies and Research Findings

StudyApplicationFindings
AntimicrobialDemonstrated activity against M. tuberculosis with low cytotoxicity.
AnticancerInduced apoptosis in HepG2 and MCF-7 cell lines with IC50 values indicating significant efficacy.
Enzyme InhibitionShowed potential as a JAK inhibitor, relevant for autoimmune disease treatment.
Polymer DevelopmentContributed to enhanced thermal stability in polymer formulations.

Mechanism of Action

The mechanism by which 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

4-Methoxybenzonitrile

  • Structural Differences : Lacks the 2-fluoropyridin-4-yl group, retaining only the methoxybenzonitrile backbone.
  • Electronic Properties: Acts as a donor-π-acceptor (D-p-A) system, with a hyperpolarizability of 1.69587 a.u. and isotropic polarizability of -73.8781 a.u. . The absence of the fluoropyridinyl group reduces electron-withdrawing effects compared to the target compound.
  • Applications: Primarily studied for nonlinear optical (NLO) materials due to its polarizable π-system .

2-((Pyridine-4-yl)methoxy)benzonitrile

  • Structural Differences : Replaces the 2-fluoropyridinyl group with a pyridinylmethoxy substituent.
  • Synthesis : Prepared via nucleophilic substitution between 4-(bromomethyl)pyridine and 2-hydroxybenzonitrile using K₂CO₃ in DMF . This contrasts with the target compound, which likely requires halogenated pyridine coupling.
  • Electronic Effects : The pyridinylmethoxy group introduces steric bulk but lacks the fluorine atom’s electron-withdrawing influence.

6-Chloro-3-[(2-(S)-azetidinyl)methoxy]-5-[(E)-2-(2-fluoropyridin-4-yl)vinyl]-pyridine

  • Structural Differences : Shares the 2-fluoropyridin-4-yl group but incorporates a chlorinated pyridine core and an azetidinylmethoxy chain.
  • Electronic Properties : The conjugated vinyl linkage between pyridine and fluoropyridinyl groups may enhance charge-transfer properties compared to the benzonitrile-based target.

4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile

  • Structural Differences : Integrates a pyrazole ring with fluorophenyl and pyridinyl substituents, differing from the target’s direct fluoropyridinyl attachment.
  • Crystallography : Single-crystal X-ray data (R factor = 0.038) confirm planar geometry, suggesting that steric effects in the target compound may arise from its methoxy group .

2-[(3-Chlorophenyl)methoxy]-4-methoxybenzonitrile

  • Structural Differences : Substitutes the 2-fluoropyridinyl group with a 3-chlorophenylmethoxy chain.
  • Physicochemical Properties : The chlorophenyl group increases hydrophobicity (molar mass = 273.72 g/mol) compared to the target compound, likely altering solubility and bioavailability .
  • Electronic Effects : Chlorine’s electron-withdrawing nature may mimic the fluoropyridinyl group’s impact on the benzonitrile core.

Comparative Data Table

Compound Key Substituents Polarizability (a.u.) Hyperpolarizability (a.u.) Notable Properties/Applications Reference
3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile 2-Fluoropyridinyl, 4-methoxy Not reported Not reported Potential NLO materials, drug design
4-Methoxybenzonitrile 4-Methoxy -73.8781 1.69587 NLO applications
2-((Pyridine-4-yl)methoxy)benzonitrile Pyridinylmethoxy Not reported Not reported Intermediate for heterocyclic synthesis
6-Chloro-3-[(azetidinyl)methoxy]-... 2-Fluoropyridinyl, azetidinylmethoxy Not reported Not reported Ligand for receptor binding
4-[5-Amino-4-(4-fluorophenyl)-...] Pyrazole, 4-fluorophenyl Not reported Not reported Kinase inhibition studies
2-[(3-Chlorophenyl)methoxy]-... 3-Chlorophenylmethoxy Not reported Not reported Hydrophobic drug candidate

Research Findings and Insights

  • Synthetic Challenges : Fluoropyridinyl incorporation likely requires precise coupling conditions (e.g., Suzuki-Miyaura), contrasting with simpler nucleophilic substitutions in analogs .

Biological Activity

3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacokinetics, and related case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10FN2O, with a molecular weight of approximately 230.23 g/mol. The compound features a fluorinated pyridine ring and a methoxy-substituted benzonitrile moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer progression.
  • Receptor Modulation : It acts as a modulator for various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionMMP-13 (Matrix Metalloproteinase)
Receptor ModulationD3 Dopamine Receptor
AntiproliferativeCancer Cell Lines (e.g., A549)
AntimicrobialBacterial Strains

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of this compound on lung cancer cell lines (A549). The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as an anticancer agent. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Properties

In vivo studies demonstrated that this compound reduced inflammation in a mouse model of arthritis. The administration of 20 mg/kg led to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its utility in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

  • Bioavailability : Approximately 65% when administered orally.
  • Half-life : About 4 hours, allowing for effective dosing schedules.
  • Metabolism : Primarily metabolized by CYP enzymes, with potential interactions noted with other drugs that are substrates for these enzymes.

Q & A

Q. What are the common synthetic routes for 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile, and what key reaction parameters influence yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions between fluoropyridinyl boronic esters/boronic acids and substituted benzonitrile precursors. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are often used to mediate aryl-aryl bond formation .
  • Temperature control : Reactions are conducted under reflux (e.g., in toluene or THF at 80–110°C) to ensure complete coupling while avoiding decomposition .
  • Solvent/base optimization : Polar aprotic solvents (DMF, DMSO) with mild bases (K₂CO₃, NaHCO₃) improve solubility and reduce side reactions . Yield optimization requires careful monitoring via TLC or HPLC to isolate intermediates and minimize by-products like dehalogenated derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR are critical for confirming regiochemistry and fluorine substitution. For example, ¹⁹F NMR can distinguish between ortho/meta fluorine environments in the pyridinyl moiety .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL for refinement) resolves bond angles and torsional strain between the pyridinyl and benzonitrile groups, aiding in conformational studies .
  • Mass spectrometry : High-resolution LC-MS or MALDI-TOF validates molecular weight and purity, particularly for detecting halogen-loss by-products .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as:

  • A kinase inhibitor scaffold : The fluoropyridinyl group enhances binding affinity to ATP pockets in kinases, while the benzonitrile moiety improves metabolic stability .
  • A probe for biochemical assays : Its fluorescence-quenching properties enable Förster resonance energy transfer (FRET)-based studies of protein-ligand interactions .
  • A precursor for PET tracers : Fluorine-18 derivatives are explored for imaging oncological targets due to the ²⁹⁸-keV β⁺ emission of ¹⁸F .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving fluoropyridinyl groups to minimize by-products?

  • Pre-activation of boronic acids : Using pinacol boronic esters instead of free boronic acids reduces protodeboronation side reactions .
  • Microwave-assisted synthesis : Short reaction times (10–20 min at 150°C) suppress thermal degradation of the fluoropyridinyl group .
  • Additive screening : Ligands like XPhos or SPhos improve catalyst turnover, while scavengers (e.g., molecular sieves) sequester moisture that deactivates Pd catalysts .

Q. What strategies resolve discrepancies in biological activity data across different studies?

  • Orthogonal assay validation : Compare results from enzymatic assays (e.g., fluorescence polarization) with cellular viability assays (e.g., MTT) to distinguish target-specific effects from off-target cytotoxicity .
  • Structural analog testing : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .
  • Purity verification : Use DSC (differential scanning calorimetry) to confirm crystallinity, as amorphous impurities can skew IC₅₀ values .

Q. How does computational modeling aid in understanding the compound’s interactions with biological targets?

  • Docking studies : Tools like AutoDock Vina predict binding modes to kinases (e.g., EGFR or BRAF), highlighting key hydrogen bonds between the fluoropyridinyl nitrogen and kinase hinge regions .
  • MD simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability in aqueous vs. lipid bilayer environments, informing bioavailability .
  • QSAR modeling : Quantitative structure-activity relationships correlate substituent electronic effects (Hammett σ values) with inhibitory potency .

Methodological Notes

  • Crystallographic refinement : SHELXL is recommended for high-resolution data to model disorder in the methoxy group .
  • Biological assay design : Include positive controls (e.g., staurosporine for kinase assays) and validate results across ≥3 independent replicates .
  • Synthetic scale-up : Transitioning from mg to gram-scale requires switching from Schlenk lines to continuous flow reactors to maintain yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile
Reactant of Route 2
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3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.